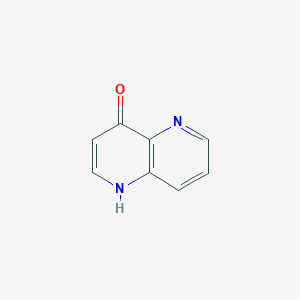

1,5-Naphthyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPLFNGUPLZYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901670 | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-54-1, 16795-72-5 | |

| Record name | 5423-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery

An In-depth Technical Guide to the Skraup Synthesis of 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibitors for anticancer therapy and potent antimalarial agents.[1] Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive framework for designing molecules that can effectively interact with biological targets. While numerous sophisticated synthetic methodologies have been developed, the Skraup synthesis, a classic reaction dating back to the 19th century, remains a robust and relevant method for accessing this important class of molecules.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the Skraup synthesis for preparing 1,5-naphthyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, explore its scope and limitations, and provide practical guidance on overcoming common challenges. As Senior Application Scientists, our goal is not merely to present a recipe but to elucidate the causality behind the experimental choices, empowering you to adapt and optimize this powerful synthesis for your specific research needs.

The Core Principle: A Dehydrative Cyclization Cascade

The Skraup synthesis of 1,5-naphthyridines is fundamentally an acid-catalyzed cyclization reaction. It involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1][3] The key to the reaction is the in-situ dehydration of glycerol by concentrated sulfuric acid to form acrolein (prop-2-enal), a highly reactive α,β-unsaturated aldehyde.[4][5] This transiently formed acrolein is the crucial electrophile that engages with the aminopyridine nucleophile to initiate the ring-forming cascade.

The Reaction Mechanism: A Step-by-Step Elucidation

The mechanism of the Skraup synthesis can be dissected into four key stages:

-

Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into acrolein. This step is highly exothermic and is a primary contributor to the vigorous nature of the overall reaction.

-

Michael Addition: The exocyclic amino group of the 3-aminopyridine acts as a nucleophile and undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of acrolein. This forms a 3-(pyridin-3-ylamino)propanal intermediate.

-

Electrophilic Cyclization and Dehydration: Under the strongly acidic conditions, the aldehyde of the intermediate is protonated, rendering it highly electrophilic. The electron-rich C-4 position of the pyridine ring then attacks the protonated aldehyde in an intramolecular electrophilic substitution reaction. Subsequent dehydration of the resulting cyclic alcohol yields a 1,2-dihydro-1,5-naphthyridine intermediate.

-

Oxidation: The final step is the oxidation of the dihydro-1,5-naphthyridine to the fully aromatic 1,5-naphthyridine ring system.[4] This is accomplished by the oxidizing agent present in the reaction mixture.

// Reaction Flow Glycerol -> Acrolein [label="H₂SO₄\n(Dehydration)"]; {rank=same; Aminopyridine; Acrolein} -> Michael_Adduct [label="Michael Addition"]; Michael_Adduct -> Dihydro [label="Cyclization &\nDehydration"]; Dihydro -> Naphthyridine [label="Oxidation"];

// Reagents node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2SO4 [label="H₂SO₄"]; Oxidant [label="Oxidizing Agent"];

H2SO4 -> Glycerol; Oxidant -> Dihydro; } .enddot

Caption: Reaction pathway for the Skraup synthesis of 1,5-naphthyridine.

A Field-Proven Experimental Protocol

The following protocol is a representative procedure adapted from literature methods for the synthesis of the parent 1,5-naphthyridine.[4] It is crucial to adhere to the safety precautions outlined in section 5 due to the highly exothermic nature of the reaction and the corrosive reagents involved.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Aminopyridine | 94.11 | 10.0 g | 0.106 | Starting material |

| Glycerol | 92.09 | 30.0 mL | ~0.37 | Acrolein precursor |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20.0 mL | ~0.37 | Catalyst and dehydrating agent |

| Sodium m-nitrobenzenesulfonate | 225.16 | 25.0 g | 0.111 | Oxidizing agent |

| Sodium Hydroxide (for work-up) | 40.00 | As needed | - | For neutralization |

| Chloroform (for extraction) | 119.38 | ~200 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (20.0 mL) to 3-aminopyridine (10.0 g). The addition should be done slowly while cooling the flask in an ice bath to manage the initial exotherm.

-

Addition of Reactants: To this acidic mixture, add glycerol (30.0 mL) followed by the portion-wise addition of the oxidizing agent, sodium m-nitrobenzenesulfonate (25.0 g), over 15-20 minutes with vigorous stirring.

-

Heating and Reflux: Heat the mixture gently. The reaction is highly exothermic and will likely begin to reflux without external heating. Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux at 140-150°C for 4-5 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).

-

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature and then carefully pour it onto approximately 200 g of crushed ice in a large beaker. This step must be performed slowly and with caution in a fume hood. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This process is also highly exothermic and requires external cooling.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with chloroform (4 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel or alumina.

Caption: Experimental workflow for the Skraup synthesis.

Scope, Variations, and Optimization

The true utility of a synthetic method lies in its adaptability. The Skraup synthesis is versatile, allowing for the preparation of various substituted 1,5-naphthyridines by starting with appropriately substituted 3-aminopyridines.[6]

| Starting Material (Substituted 3-Aminopyridine) | Product (Substituted 1,5-Naphthyridine) | Oxidizing Agent | Typical Yield (%) | Reference |

| 3-Aminopyridine | 1,5-Naphthyridine | m-NO₂PhSO₃Na | 50-60 | [4] |

| 3-Amino-4-methylpyridine | 8-Methyl-1,5-naphthyridine | As₂O₅ | 45-55 | [6] |

| 5-Amino-2-methoxypyridine | 6-Methoxy-1,5-naphthyridine | Iodine | 60-70 | [6] |

| 3-Amino-2-chloropyridine | 2-Chloro-1,5-naphthyridine | m-NO₂PhSO₃Na | 40-50 | [6] |

Causality Behind Reagent Choices and Modifications

-

The Oxidizing Agent: The classic Skraup reaction used nitrobenzene as the oxidant. However, this often leads to violently exothermic reactions.[2] Milder, more controllable oxidizing agents are now preferred.

-

Moderators: Ferrous sulfate (FeSO₄) is often added to the reaction mixture. Its role is to moderate the reaction rate, preventing it from becoming uncontrollably vigorous.[4]

-

The Doebner-von Miller Reaction: This is a significant modification where pre-formed α,β-unsaturated aldehydes or ketones are used instead of generating acrolein in situ from glycerol.[8][9] This allows for the synthesis of a wider range of substituted quinolines and, by extension, naphthyridines. For example, reacting 3-aminopyridine with crotonaldehyde (but-2-enal) would yield 2-methyl-1,5-naphthyridine. This approach offers better control and predictability in introducing substituents onto the newly formed ring.

Common Challenges and Troubleshooting

The Skraup synthesis is notorious for a few key challenges. A self-validating protocol requires anticipating and mitigating these issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Uncontrolled Exotherm | The dehydration of glycerol and the subsequent reaction are highly exothermic. | - Add reagents slowly and with efficient cooling. - Use a mechanical stirrer for efficient heat dissipation. - Add a moderator like ferrous sulfate.[4] - Use a milder oxidizing agent like iodine.[6] |

| Tar Formation | Polymerization of acrolein under the harsh acidic and high-temperature conditions is a major side reaction.[4] | - Maintain strict temperature control. - Ensure efficient stirring to prevent localized overheating. - Use a moderator to control the reaction rate and minimize side reactions. |

| Low Yield | Incomplete reaction, excessive tar formation, or loss of product during work-up. | - Ensure the reaction goes to completion using TLC monitoring. - Optimize the reaction temperature and time. - During work-up, ensure the aqueous layer is thoroughly extracted multiple times as the product may have some water solubility. |

| Isomeric Byproducts | With certain substituted 3-aminopyridines, cyclization can potentially occur at C-2 instead of C-4. | - While cyclization to form the 1,5-isomer is generally favored electronically from 3-aminopyridine, the regioselectivity can be influenced by the substituents on the pyridine ring.[4] Careful characterization (e.g., by NMR) of the final product is essential. |

| Incomplete Oxidation | The oxidizing agent is inefficient or used in insufficient quantity. | - Dihydro-1,5-naphthyridine intermediates may be present as impurities.[4] - Ensure the correct stoichiometry of the oxidizing agent. - Consider a more potent oxidizing agent if the problem persists. |

Critical Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and hygroscopic. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Exothermic Reaction: The reaction can become violent if not properly controlled. Conduct the synthesis in a robust reaction vessel (e.g., thick-walled flask) and behind a blast shield in a well-ventilated fume hood. Always have an ice bath ready for emergency cooling.

-

Neutralization: The neutralization of the large volume of concentrated sulfuric acid with a strong base is highly exothermic. This step must be performed slowly, with efficient cooling and stirring, to prevent the solution from boiling and splashing.

-

Solvent Handling: Chloroform is a suspected carcinogen and should be handled exclusively in a fume hood.

Conclusion

The Skraup synthesis, despite its age, provides a direct and cost-effective pathway to the valuable 1,5-naphthyridine core. Its operational simplicity makes it an attractive method, especially for large-scale synthesis. By understanding the underlying mechanism, anticipating the inherent challenges of its vigorous nature, and implementing strategic modifications such as the choice of a milder oxidizing agent, researchers can effectively harness this classic reaction for modern synthetic and medicinal chemistry applications. This guide provides the foundational knowledge and practical insights necessary to confidently and safely incorporate the Skraup synthesis into the drug discovery workflow.

References

- Marín-Luna, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link][6][7]

- Fuertes, M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(21), 5088. [Link][10]

- Vive Chemistry (2012). Skraup's Synthesis. WordPress.com. [Link][5]

- Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia. [Link][2]

- Siddiqui, Z. N., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1021. [Link][9]

- Chemeurope.com. Doebner-Miller reaction. Chemeurope.com. [Link][8]

- Anonymous. (Year not available). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Doebner-Miller_reaction [chemeurope.com]

- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,5-Naphthyridin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthyridin-4-ol, a heterocyclic compound with the molecular formula C₈H₆N₂O, is a significant scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have shown a wide range of biological activities, making the core structure a subject of intense research.[3] A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents and functional materials. Spectroscopic analysis provides the fundamental data required to elucidate these characteristics, confirm structural integrity, and predict reactivity.

This technical guide offers a comprehensive overview of the spectroscopic characterization of this compound, delving into the principles and practical application of key analytical techniques. As we will explore, the interpretation of its spectra is intrinsically linked to the fascinating phenomenon of tautomerism, a dynamic equilibrium between the enol (this compound) and keto (1,5-naphthyridin-4(1H)-one) forms. The prevalence of one tautomer over the other is highly dependent on the solvent and the physical state, which is a critical consideration in sample preparation and data interpretation.[4]

Tautomerism: The Duality of this compound

A pivotal aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. In the solid state and in polar solvents, the keto form, 1,5-naphthyridin-4(1H)-one, is generally the predominant species due to its ability to form intermolecular hydrogen bonds. Conversely, the enol form, this compound, can be more prevalent in the gas phase or in non-polar solvents. This dynamic equilibrium significantly influences the molecule's spectroscopic signature.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the carbon skeleton and the electronic environment of the protons. The presented data was obtained in a mixture of CDCl₃ and deuterated trifluoroacetic acid (d-TFA), which protonates the nitrogen atoms, leading to downfield shifts of the aromatic protons and carbons.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ + d-TFA displays distinct signals for the five aromatic protons. The electron-withdrawing effect of the nitrogen atoms and the carbonyl/hydroxyl group deshields these protons, causing them to resonate at relatively high chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a solvent mixture of deuterated chloroform (CDCl₃) and a small amount of deuterated trifluoroacetic acid (d-TFA). The addition of d-TFA aids in solubilization and provides a protonated species for analysis.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.15 | dd | 8.8, 1.2 | H-8 |

| 9.12-9.10 | m | - | H-2 |

| 8.51 | d | 7.4 | H-6 |

| 8.41 | dd | 8.9, 5.4 | H-7 |

| 7.19 | d | 7.4 | H-3 |

Interpretation: The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system. The observed multiplicities and coupling constants are consistent with the proposed structure and allow for the unambiguous assignment of each proton. The coupling between H-7 and H-8 (J = 8.9 Hz) and between H-2 and H-3 (J ≈ 7.4 Hz, inferred from the multiplicity of H-3) is typical for ortho-coupling in pyridine-like rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.25 | C-4 |

| 147.30 | C-8a |

| 144.98 | C-2 |

| 142.03 | C-5a |

| 131.98 | C-7 |

| 131.43 | C-6 |

| 121.01 | C-4a |

| 116.06 | C-3 |

Interpretation: The signal at 173.25 ppm is characteristic of a carbonyl carbon in the keto tautomer, which is expected to be the dominant form in the acidic medium used for this analysis. The remaining signals correspond to the aromatic carbons of the naphthyridine ring system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the interferogram to obtain the final spectrum.

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3012 | Medium | Aromatic C-H stretch |

| 2925, 2855 | Strong | N-H stretch (broad, indicative of H-bonding in the keto form) |

| 1623 | Strong | C=O stretch (amide carbonyl of the keto form) |

| 1583, 1559, 1502 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic rings |

| 1461, 1421 | Medium | In-plane C-H bending |

| 818, 779 | Weak | Out-of-plane C-H bending |

Interpretation: The broad absorption in the 2800-3000 cm⁻¹ region is highly indicative of the N-H stretching vibration of the lactam in the keto (1,5-naphthyridin-4(1H)-one) form, broadened by hydrogen bonding. The strong absorption at 1623 cm⁻¹ is characteristic of an amide C=O stretch, further supporting the predominance of the keto tautomer in the solid state. The bands in the 1500-1600 cm⁻¹ region are typical for the skeletal vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrument Setup: Use a GC-MS system with an electron ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement, which can be used to determine the elemental composition of the molecule. For this compound, the experimentally determined mass of the protonated molecule ([M+H]⁺) is 147.05496, which corresponds to the molecular formula C₈H₇N₂O⁺.[1]

Table 4: Major Fragments in the Mass Spectrum of this compound [1]

| m/z | Proposed Fragment |

| 146 | Molecular ion [C₈H₆N₂O]⁺ |

| 118 | [M - CO]⁺ |

| 109 | [M - HCN - O]⁺ (from the enol form) or [M - NCO]⁺ (from the keto form) |

Interpretation: The molecular ion peak at m/z 146 confirms the molecular weight of the compound. The fragmentation pattern can provide clues about the structure. A common fragmentation pathway for pyridones is the loss of carbon monoxide (CO), which would lead to the fragment at m/z 118. The fragment at m/z 109 could arise from more complex rearrangements.

Caption: Proposed fragmentation pathway for the keto tautomer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the spectrum is typically characterized by π → π* and n → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure and electronic properties. NMR and IR spectroscopy are particularly powerful in confirming the predominance of the 1,5-naphthyridin-4(1H)-one tautomer in solution (under acidic conditions) and in the solid state, respectively. Mass spectrometry confirms the molecular weight and provides insights into its fragmentation pathways. While specific UV-Vis data is pending, the general principles of electronic spectroscopy in aromatic systems allow for a qualitative prediction of its absorption characteristics. A comprehensive understanding of these spectroscopic features is essential for any researcher working with this important heterocyclic scaffold, enabling confident identification, purity assessment, and the informed design of future derivatives with tailored properties.

References

- PubMed. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics.

- ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubChem. This compound.

- The Journal of Organic Chemistry. 1,5-Naphthyridine and Some of Its Alkyl Derivatives.

- PMC. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1]naphthyridines.

- ResearchGate. (a) Changes in UV/Vis spectrum of 4 (c = 1.53 Â 10 À5 mol dm À3 ) upon...

- PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

- Chem-Impex. 1,5-Naphthyridine.

- PubChem. 1,5-Naphthyridine.

- ResearchGate. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents.

- NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8601813/

- MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

- Chemical Communications (RSC Publishing). NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA.

- ResearchGate. UV/Vis spectra of compounds 4 (purple), 6 (red), 30 (green), and 32 (blue) in dichloromethane.

- ResearchGate. (a) UV-vis spectral changes in the aqueous solution of 4C (1.5 × 10⁻³...

- ResearchGate. Mass fragmentation pattern for complexes 1-4.

- RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. This compound | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,5-Naphthyridin-4-ol

Introduction

1,5-Naphthyridin-4-ol, a member of the naphthyridine class of bicyclic heteroaromatic compounds, is a significant scaffold in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each nucleus. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the spectral features, peak assignments, the critical aspect of keto-enol tautomerism, and provide a practical protocol for data acquisition.

The Structural Landscape: Keto-Enol Tautomerism

A crucial consideration for this compound is its existence in a tautomeric equilibrium between the enol (4-hydroxy-1,5-naphthyridine) and the keto (1,5-naphthyridin-4(1H)-one) forms. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In many heterocyclic systems, the keto form is significantly populated and can even be the dominant species in solution and the solid state. This dynamic equilibrium profoundly influences the observed NMR spectra, as the chemical shifts and coupling constants will be a weighted average of the contributing tautomers if the interchange is fast on the NMR timescale, or show separate signals for each tautomer if the interchange is slow. In protic or polar solvents like DMSO, the keto form is often favored due to intermolecular hydrogen bonding, while in nonpolar solvents, the enol form may be more prevalent.

Caption: General workflow for NMR analysis of this compound.

Conclusion

References

- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.

- Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 41-117). Academic Press.

- This compound. PubChem.

Mass spectrometry fragmentation of 1,5-Naphthyridin-4-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,5-Naphthyridin-4-ol

Introduction

Naphthyridines are a class of heterocyclic aromatic compounds composed of a fused bicyclic system with two nitrogen atoms.[1] Among the various isomers, the 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] this compound, in particular, serves as a crucial building block in the synthesis of novel therapeutic agents. Understanding its structural properties through analytical techniques is paramount for drug development, quality control, and metabolite identification.

Mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation.[4] The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint, offering deep insights into its chemical structure. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometric fragmentation of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. We will explore the key fragmentation pathways, explain the causality behind experimental choices, and provide actionable protocols for analysis.

Physicochemical Properties and Tautomerism

Before interpreting mass spectra, it is essential to understand the fundamental properties of the analyte. This compound exists in a tautomeric equilibrium with its keto form, 1H-1,5-naphthyridin-4-one. Spectroscopic evidence and computational studies suggest that the keto form is generally the more stable and predominant tautomer. This equilibrium is critical, as the fragmentation pathways, particularly under the gentle conditions of ESI, are dictated by the site of protonation on the most stable tautomer.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | [5] |

| Molecular Weight | 146.15 g/mol | [5] |

| Exact Mass | 146.04801 Da | [5] |

| IUPAC Name | 1H-1,5-naphthyridin-4-one | [5] |

| CAS Number | 5423-54-1 | [5] |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. This makes it highly valuable for creating reference libraries and for the structural elucidation of unknown compounds based on predictable cleavage patterns.

The EI mass spectrum of an aromatic compound like this compound is expected to show a prominent molecular ion peak (M•⁺) due to the stability of the fused ring system.[4] The primary fragmentation events involve the loss of small, stable neutral molecules, driven by the formation of stable fragment ions.

Proposed EI Fragmentation Pathway

For this compound (M•⁺ at m/z 146), the most characteristic fragmentation is the expulsion of a carbon monoxide (CO) molecule from the keto tautomer. This is a classic fragmentation pathway for cyclic ketones and quinolone-like structures. This loss results in a major fragment ion at m/z 118. Subsequent fragmentation of the m/z 118 ion can occur through the loss of hydrogen cyanide (HCN) from the pyridine ring, yielding a fragment at m/z 91. GC-MS data available on PubChem supports the presence of key fragments at m/z 146 and 118.[5]

Caption: Proposed EI fragmentation pathway for this compound.

Table 2: Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Identity | Notes |

| 146 | Molecular Ion [M]•⁺ | Represents the intact molecule with one electron removed.[5] |

| 118 | [M - CO]•⁺ | Result of the characteristic loss of carbon monoxide.[5] |

| 91 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing polar molecules and coupling with liquid chromatography (LC).[6] In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺, at m/z 147. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion through Collision-Induced Dissociation (CID), providing structural information.

Proposed ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 147) is initiated by collisional activation. Similar to the EI pathway, a primary and highly diagnostic fragmentation route is the neutral loss of carbon monoxide (CO), yielding a product ion at m/z 119. Another plausible pathway for heterocyclic compounds involves the loss of hydrogen cyanide (HCN), which would produce a fragment at m/z 120. The relative abundance of these fragments can be fine-tuned by adjusting the collision energy in the mass spectrometer.

Caption: Primary ESI-MS/MS fragmentation pathways for this compound.

Differentiating Isomers by Mass Spectrometry

A significant analytical challenge in drug development is the differentiation of structurally similar isomers, which may have distinct biological activities and toxicological profiles.[7][8] While isomers of this compound (e.g., 1,6-, 1,7-, or 1,8-naphthyridinols) have the same molecular weight, their unique arrangement of nitrogen atoms can lead to distinct fragmentation patterns in MS/MS experiments.

The stability of fragment ions is highly dependent on the molecular structure. For instance, the position of the second nitrogen atom relative to the carbonyl group and the site of protonation will influence the ease of CO or HCN loss. By carefully comparing the relative intensities of shared fragment ions and searching for unique, diagnostic product ions under identical CID conditions, it is possible to distinguish between different naphthyridinol isomers. Techniques like high-resolution mass spectrometry and ion mobility spectrometry can provide additional dimensions of separation and characterization.[9]

Caption: General workflow for distinguishing isomers using LC-MS/MS.

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are provided as a validated starting point for analysis.

Protocol 1: Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with 50:50 methanol:water or 50:50 acetonitrile:water to a final concentration of approximately 1 µg/mL.[1]

-

Acidification (for ESI): For positive mode ESI analysis, add formic acid to the final working solution to a final concentration of 0.1% to promote protonation.[10]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol outlines a general method for acquiring tandem mass spectrometry data. Instrument parameters should be optimized for the specific mass spectrometer being used.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer System (ESI Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.[11]

-

Source Temperature: 100 - 150 °C.

-

Desolvation Temperature: 250 - 400 °C.[11]

-

Scan Mode: Full Scan (MS1) from m/z 50-500 to identify the [M+H]⁺ precursor at m/z 147.

-

Tandem MS Mode (MS/MS):

-

Precursor Ion: m/z 147.0.

-

Activation: Collision-Induced Dissociation (CID).

-

Collision Energy: Perform a ramping experiment (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of product ions.

-

Product Ion Scan Range: m/z 40-160.

-

-

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable and structurally informative pathways. Under EI conditions, the molecule readily loses CO (28 Da) and subsequently HCN (27 Da) from its stable molecular ion (m/z 146). In ESI-MS/MS, the protonated molecule (m/z 147) follows a similar primary fragmentation channel with a dominant neutral loss of CO to produce a key product ion at m/z 119. A thorough understanding of these fragmentation patterns, coupled with robust experimental protocols, empowers researchers to confidently identify this important chemical scaffold, distinguish it from its isomers, and accelerate the drug discovery and development process.

References

- ResearchGate. (2025). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.

- Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

- University of the Cumberlands. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Semantic Scholar. (2010). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones.

- MDPI. (n.d.). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.

- PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.

- ResearchGate. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.

- Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics.

- PubChem. (n.d.). 1,5-Naphthyridin-4-amine. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Royal Society of Chemistry. (n.d.). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MS n technique.

- ResearchGate. (n.d.). FAB, ESI and MALDI Mass Spectrometric methods in the study of metallo-drugs and their biomolecular interactions.

- LCGC International. (n.d.). Separation of Isomeric Metabolites and Gangliosides with High Performance (Drift Tube) Ion Mobility–Mass Spectrometry.

- MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.

- SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- PubChem. (n.d.). 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O).

- PubChem. (n.d.). 1,5-Naphthyridine. National Center for Biotechnology Information.

- National Institutes of Health. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials.

- MDPI. (2023). Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry.

- NIST. (n.d.). 1,5-Naphthalenediol. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 4. whitman.edu [whitman.edu]

- 5. This compound | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 1,5-Naphthyridin-4-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds in medicinal chemistry and materials science.[1][2][3] Its derivatives are explored for a wide range of biological activities, including antibacterial and anticancer properties.[4] A precise understanding of the molecular structure of these compounds is paramount for structural elucidation, quality control, and the rational design of new entities. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for probing the vibrational modes of molecules, revealing key functional groups and structural features. This guide presents a comprehensive analysis of 1,5-Naphthyridin-4-ol (CAS No: 5423-54-1), focusing on the principles, experimental protocol, and detailed interpretation of its infrared spectrum. A critical aspect of this analysis is the consideration of lactam-lactim tautomerism, a phenomenon that profoundly influences the compound's vibrational signature.

Introduction: The Structural Nuances of this compound

This compound, also known by its synonyms 4-Hydroxy-1,5-naphthyridine and its tautomeric name 1,5-Naphthyridin-4(1H)-one, is a bicyclic aromatic heterocycle.[5] The analysis of such hydroxy-substituted nitrogen heterocycles is immediately complicated by the potential for tautomerism—an equilibrium between two or more structural isomers that are readily interconvertible, most commonly by the migration of a proton.

For this compound, this equilibrium exists between the enol (lactim) form, which contains a hydroxyl (-OH) group, and the keto (lactam) form, which features a carbonyl (C=O) group and a proton on the ring nitrogen (N-H).[6]

The position of this equilibrium is highly sensitive to the physical state (solid, liquid, gas) and the solvent environment.[6] In the solid state, which is most common for Fourier Transform Infrared (FTIR) analysis using techniques like KBr pellets or Attenuated Total Reflectance (ATR), the keto (lactam) form is typically predominant due to favorable intermolecular hydrogen bonding. Infrared spectroscopy is exceptionally well-suited to distinguish between these forms, as the vibrational frequencies of O-H, N-H, and C=O bonds are distinct and highly characteristic.

Principles of Infrared Spectroscopy for Heterocyclic Analysis

Infrared spectroscopy measures the interaction of infrared radiation with matter.[7] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[7] This absorption is recorded by the spectrometer, resulting in a spectrum that plots transmittance (or absorbance) against wavenumber (cm⁻¹).

The key molecular vibrations relevant to this compound are:

-

Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These require more energy and appear at higher wavenumbers. Examples include O-H, N-H, C-H, C=O, C=N, and C=C stretching.[7][8]

-

Bending Vibrations: Changes in the angle between two bonds. These require less energy and appear at lower wavenumbers, often in the complex "fingerprint region" (< 1500 cm⁻¹).[7]

The position, intensity, and shape of an absorption band provide a wealth of structural information. For instance, hydrogen bonding significantly broadens the stretching band of the involved group (e.g., O-H or N-H) and shifts its absorption to a lower wavenumber.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol details the use of a modern FTIR spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory, a common and efficient method for solid sample analysis.

Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Diamond or Germanium ATR Accessory

Methodology:

-

Instrument Preparation & Background Scan:

-

Step 1.1: Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free swab soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Step 1.2 (Causality): A background spectrum must be collected. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical and electronic signature. By collecting this, we can computationally subtract it from the sample spectrum, ensuring that the final data represents only the sample's absorption characteristics. This is a critical step for data trustworthiness.

-

Step 1.3: With the clean, empty ATR accessory in place, initiate the "Collect Background" function in the instrument software. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Step 2.1: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).

-

Step 2.2: Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the solid and the ATR crystal, which is essential for obtaining a strong, high-quality spectrum.

-

Step 2.3: Initiate the "Collect Sample" scan using the same parameters as the background scan (e.g., spectral range 4000–400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).

-

Step 2.4: Once the scan is complete, the software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.

-

-

Data Processing & Cleaning:

-

Step 3.1: Perform an ATR correction if the option is available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to traditional transmission spectra.

-

Step 3.2: Apply a baseline correction to remove any broad, underlying features, resulting in a flat baseline.

-

Step 3.3: Clean the ATR crystal thoroughly as described in Step 1.1 to prepare for the next sample.

-

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of this compound is best interpreted by considering the predominance of the 1,5-Naphthyridin-4(1H)-one (keto) tautomer in the solid state. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Characteristics |

| 3200 - 2800 | N-H Stretch | Amide / Lactam | Medium-to-strong, broad due to hydrogen bonding. |

| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Multiple weak-to-medium sharp bands.[8] |

| ~1660 | C=O Stretch | Cyclic Amide (Lactam) | Very strong, sharp absorption. This is a key diagnostic peak for the keto form. |

| 1620 - 1580 | C=C & C=N Stretch | Naphthyridine Ring | Multiple strong-to-medium bands. Characteristic of aromatic systems.[8] |

| 1550 - 1450 | C=C Stretch | Naphthyridine Ring | Multiple medium-to-strong bands. |

| 1400 - 1000 | In-plane C-H Bending & C-N Stretching | Aromatic C-H, Amide C-N | Series of moderate, sharp bands. |

| 900 - 675 | Out-of-plane C-H Bending | Aromatic C-H | Strong, sharp bands whose positions are indicative of the substitution pattern. |

Key Interpretive Insights:

-

The Decisive Carbonyl Peak: The most telling feature confirming the lactam structure is an intense, sharp absorption band around 1660 cm⁻¹. Its high intensity is due to the large change in dipole moment during the C=O stretching vibration. The absence of this peak and the presence of a very broad O-H stretch around 3400-3200 cm⁻¹ would instead indicate a predominance of the enol form.

-

The Broad N-H Stretch: In the solid state, the N-H groups will engage in strong intermolecular hydrogen bonding (N-H···O=C). This interaction broadens the N-H stretching band and shifts it to a lower frequency, often causing it to appear as a wide absorption in the 3200-2800 cm⁻¹ region.

-

Aromatic C-H Vibrations: The sharp, weaker bands observed just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, distinguishing them from the C-H stretches of saturated (alkane) systems, which appear just below 3000 cm⁻¹.[8]

-

The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and skeletal modes of the entire molecule.[7] While direct assignment of each peak is challenging without computational support, the overall pattern is unique to the molecule's structure, serving as a "fingerprint" for identification when compared against a reference spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. The technique provides direct, unambiguous evidence for the predominant tautomeric form present under the experimental conditions. For solid-state analysis, the spectrum is expected to be dominated by the features of the 1,5-Naphthyridin-4(1H)-one (lactam) tautomer, characterized by a strong carbonyl (C=O) absorption near 1660 cm⁻¹ and a broad, hydrogen-bonded N-H stretching band. This guide provides the theoretical grounding, a robust experimental protocol, and a detailed interpretive framework for researchers and scientists working with this important class of heterocyclic compounds, ensuring accurate and reliable structural analysis.

References

- PubChem. This compound. [Link]

- El-Emary, T. I., & Bakhite, E. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.

- de Souza, M. V. N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (NIH). [Link]

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI). [Link]

- Antonova, A., et al. (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Beilstein Journal of Organic Chemistry. [Link]

- Ivanova, B., & Spiteller, M. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

- Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Abed, M. M., et al. (2021).

- Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,5-Naphthyridin-4-ol, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse functionalization make it a valuable building block in the design of novel therapeutic agents and functional materials.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in these fields. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both experimentally derived data where available, and established protocols for their determination. This document is intended to serve as a practical resource for researchers, enabling informed decisions in experimental design and application.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between its lactam (1,5-naphthyridin-4(1H)-one) and lactim (this compound) forms. The lactam form is generally considered to be the more stable tautomer in the solid state and in most solvents. This equilibrium is a critical consideration in its reactivity and biological interactions, as the different forms present distinct hydrogen bonding capabilities and electronic profiles.

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | [2][3] |

| Molecular Weight | 146.15 g/mol | [2][3] |

| CAS Number | 5423-54-1 | [2][3] |

| IUPAC Name | [2][4]naphthyridin-4(1H)-one | |

| Melting Point | 340 °C | |

| Boiling Point | 332.7 ± 22.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| pKa (Predicted) | 3.37 ± 0.40 | [2] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, particularly in drug development where it directly impacts bioavailability.

Experimental Data

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining microparticles.

-

Analysis: Dilute the filtered solution as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Acidity (pKa)

The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets.

Experimental Data

A predicted pKa value for this compound is 3.37 ± 0.40.[2] Another source indicates pKa values of 10.01 and 2.85 for 4-hydroxy-1,5-naphthyridine.[5] The higher pKa likely corresponds to the deprotonation of the hydroxyl group (or the N-H in the lactam form), while the lower pKa would correspond to the protonation of one of the ring nitrogens. Experimental verification is essential for accurate characterization.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: To a set of cuvettes, add a constant volume of the stock solution and dilute with each of the buffer solutions to a final constant concentration.

-

Spectral Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the corresponding pH values.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, corresponding to the inflection point of the curve.

-

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Experimental Data

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

This traditional method involves partitioning the compound between two immiscible liquids, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD).

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous phase (water for LogP, buffer for LogD) and vice versa by shaking them together for at least 24 hours, followed by separation.

-

Partitioning: Dissolve a known amount of this compound in the pre-saturated aqueous phase. Add a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Analyze the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP (for the neutral molecule): LogP = log ([Concentration in n-octanol] / [Concentration in water])

-

LogD (at a specific pH): LogD = log ([Total Concentration in n-octanol] / [Total Concentration in aqueous buffer])

-

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃ + d-TFA, δ): 9.15 (dd, J = 8.8, 1.2 Hz, 1H), 9.12-9.10 (m, 1H), 8.51 (d, J = 7.4 Hz, 1H), 8.41 (dd, J = 8.9, 5.4 Hz, 1H), 7.19 (d, J = 7.4 Hz, 1H).[2]

-

¹³C NMR (125 MHz, CDCl₃ + d-TFA, δ): 173.25, 147.30, 144.98, 142.03, 131.98, 131.43, 121.01, 116.06.[2]

Interpretation: The provided NMR data was acquired in a mixture of CDCl₃ and trifluoroacetic acid (TFA). The acidic conditions will protonate the basic nitrogen atoms, leading to significant downfield shifts of the aromatic protons and carbons. The peak at 173.25 ppm in the ¹³C NMR spectrum is characteristic of a carbonyl carbon, supporting the predominance of the lactam tautomer.

Infrared (IR) Spectroscopy

-

IR (ATR, cm⁻¹): 3012 (m), 2925 (s), 2855 (s), 1623 (s), 1583 (m), 1559 (m), 1502 (s), 1461 (m), 1421 (m).[2]

Interpretation: The strong absorption at 1623 cm⁻¹ is indicative of a C=O stretching vibration, further confirming the presence of the lactam tautomer. The bands in the 3000-3100 cm⁻¹ region are typical for aromatic C-H stretching. The broadness often associated with N-H stretching in the lactam may be obscured or shifted.

Mass Spectrometry

-

HRMS: m/z 147.05496 [M+H]⁺, corresponds to the molecular formula C₈H₆N₂O.[2]

-

GC-MS (m/z): Major peaks at 146 (M⁺), 118, and 91.[4]

Interpretation: The high-resolution mass spectrometry data confirms the elemental composition of the molecule. The GC-MS data shows the molecular ion peak at m/z 146, with fragmentation leading to daughter ions at m/z 118 (likely loss of CO) and 91.

UV-Vis Spectroscopy

Crystal Structure

As of the latest search, a crystal structure for the parent this compound has not been deposited in the common crystallographic databases. X-ray crystallography would be invaluable to definitively determine the solid-state tautomeric form and to understand its crystal packing and intermolecular interactions.

Chemical Stability and Reactivity

Stability

This compound is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to be kept at 4°C.

Reactivity

The reactivity of the 1,5-naphthyridine ring system is influenced by the two electron-withdrawing nitrogen atoms.[6] Electrophilic substitution reactions are generally difficult and occur at the electron-rich positions. The hydroxyl group can be converted to a leaving group (e.g., a chloro group) to facilitate nucleophilic substitution reactions. The nitrogen atoms can undergo N-alkylation.[7] The reactivity of the 1,5-naphthyridine scaffold has been extensively reviewed, highlighting its versatility in the synthesis of more complex molecules.[4][8][9]

Synthesis

A common synthetic route to 1,5-naphthyridin-4(1H)-ones is through the thermal cyclization of 3-aminoacrylic esters derived from the reaction of 3-aminopyridine with β-keto esters.[5] Another established method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization.[10]

A specific reported synthesis involves the refluxing of 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione in diphenyl ether, followed by purification via sublimation to yield white crystals of this compound.[2]

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While some experimental data is available, further experimental determination of properties such as solubility, pKa, and logP is crucial for a complete understanding and effective application of this important heterocyclic scaffold. The provided protocols offer a robust framework for obtaining this critical data. The continued investigation into the properties and applications of this compound is warranted, given its potential in drug discovery and materials science.

References

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchG

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (URL: [Link])

- Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones | Semantic Scholar. (URL: [Link])

- This compound | C8H6N2O | CID 224584 - PubChem. (URL: [Link])

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed. (URL: [Link])

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

- The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after...

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (URL: [Link])

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (URL: [Link])

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

- 4-HYDROXY-1,5-NAPHTHYRIDINE-3-CARBOXYLIC ACID | CAS 53512-10-0. (URL: [Link])

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- (PDF)

- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public

- Structures of drugs containing 1,5-naphthyridin-2(1H)

- Supporting Information - The Royal Society of Chemistry. (URL: [Link])

- UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available - science-softCon. (URL: [Link])

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchG

- Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | Journal of Theoretical and Comput

- 1,6-Naphthyridin-2(1H)

- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (URL: [Link])

- A development method of FTIR spectroscopy coupled with chemometrics for detection of synthetic drug adulterants of herbal products in qu

- Regular Article - Physical Chemistry Research. (URL: [Link])

- UV/Vis spectra of compounds 4 (purple), 6 (red), 30 (green), and 32 (blue) in dichloromethane.

- FTIR INTERPRET

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. (URL: [Link])

- In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC - PubMed Central - NIH. (URL: [Link])

- 4-hydroxy-2-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,8-naphthyridine-3-carboxamide. (URL: [Link])

- The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound - NIH. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Hydroxy-1,5-naphthyridine CAS#: 5423-54-1 [m.chemicalbook.com]

- 3. synchem.de [synchem.de]

- 4. This compound | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 8. 4-Hydroxy-6-methyl-1,5-naphthyridine | 23443-24-5 [amp.chemicalbook.com]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Equilibrium of 4-hydroxy-1,5-naphthyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the tautomerism in 4-hydroxy-1,5-naphthyridine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. While direct extensive studies on this specific molecule are limited, this document synthesizes foundational principles of N-heterocyclic tautomerism, draws authoritative analogies from closely related systems such as 4-hydroxypyridine and 4-hydroxyquinoline, and integrates available specific data to present a comprehensive understanding. We will delve into the structural aspects of the lactam and lactim tautomers, the influence of the environment on the equilibrium, and the experimental and computational methodologies employed to characterize this dynamic process. This guide is intended to equip researchers with the fundamental knowledge and practical insights necessary to understand, predict, and manipulate the tautomeric behavior of 4-hydroxy-1,5-naphthyridine and its derivatives in various scientific contexts.

Introduction: The Dynamic Nature of Tautomerism in N-Heterocycles

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In the realm of N-heterocyclic compounds, lactam-lactim tautomerism, a form of keto-enol tautomerism, is a prevalent phenomenon that significantly influences molecular recognition, reactivity, and solubility. The position of the tautomeric equilibrium is not fixed but is instead a delicate balance dictated by the intrinsic stability of the tautomers and their interactions with the surrounding environment. Factors such as solvent polarity, pH, temperature, and the solid-state packing forces can dramatically shift the equilibrium from one form to another.

For drug development professionals, a thorough understanding of tautomerism is critical. Different tautomers of a drug molecule can exhibit distinct pharmacological profiles, receptor binding affinities, and metabolic stabilities. Consequently, the ability to predict and control the predominant tautomeric form is a key aspect of rational drug design and development.

The Case of 4-hydroxy-1,5-naphthyridine: A Tale of Two Tautomers

4-hydroxy-1,5-naphthyridine can exist in two primary tautomeric forms: the lactim (enol) form, 4-hydroxy-1,5-naphthyridine , and the lactam (keto) form, 1H-1,5-naphthyridin-4-one . The equilibrium between these two forms involves the migration of a proton between the oxygen and the adjacent ring nitrogen atom.

The IUPAC preferred name for this compound is 1H-1,5-naphthyridin-4-one, which suggests that the lactam form is considered the more stable or canonical representation.[2] This is consistent with the general trend observed for related 4-hydroxypyridine systems.

Caption: Tautomeric equilibrium of 4-hydroxy-1,5-naphthyridine.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium for 4-hydroxy-1,5-naphthyridine is expected to be highly sensitive to the surrounding environment, a characteristic well-documented for analogous 4-hydroxypyridine systems.

-

Solvent Polarity: In polar protic solvents like water or alcohols, the more polar lactam form (1H-1,5-naphthyridin-4-one) is generally favored. This is due to the ability of the solvent to form strong hydrogen bonds with the N-H and C=O groups of the lactam, thereby stabilizing this tautomer. In nonpolar aprotic solvents, the less polar lactim form (4-hydroxy-1,5-naphthyridine) may become more significant.

-

Physical State: In the solid state, N-heterocyclic compounds with the potential for lactam-lactim tautomerism often crystallize in the more stable lactam form. This preference is driven by the formation of strong intermolecular hydrogen bonds in the crystal lattice, which are more favorable for the lactam tautomer. In the gas phase, where intermolecular interactions are minimized, the lactim form may be more prevalent due to its aromatic character.

-

Electronic Effects of Substituents: The introduction of electron-withdrawing or electron-donating groups on the naphthyridine ring can influence the relative basicity of the nitrogen atoms and the acidity of the hydroxyl proton, thereby shifting the tautomeric equilibrium.

Experimental Approaches to Studying Tautomerism